molecular formula C24H28O4 B11153312 3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11153312
M. Wt: 380.5 g/mol
InChI Key: ZLYTZHAXDVWSIC-UHFFFAOYSA-N
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Description

3-Hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a hexyl chain at position 3, a methyl group at position 4, and a 3-methoxybenzyloxy group at position 7. The methyl group at position 4 may stabilize the chromenone ring system, influencing electronic properties and reactivity .

Properties

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

IUPAC Name

3-hexyl-7-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H28O4/c1-4-5-6-7-11-22-17(2)21-13-12-20(15-23(21)28-24(22)25)27-16-18-9-8-10-19(14-18)26-3/h8-10,12-15H,4-7,11,16H2,1-3H3

InChI Key

ZLYTZHAXDVWSIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)OC)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.

    Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Ethyl-7-[(3-Methylbenzyl)oxy]-2H-chromen-2-one

  • Structure : Ethyl group at position 4; 3-methylbenzyloxy at position 7.
  • Molecular Formula : C19H18O3 (vs. C24H28O4 for the target compound).
  • Key Differences :
    • The ethyl group (C2H5) at position 4 is shorter than the hexyl chain (C6H13) in the target compound, reducing lipophilicity.
    • The 3-methylbenzyloxy group lacks the methoxy substituent present in the target’s benzyloxy moiety, diminishing electron-donating effects.
  • Implications : Lower molecular weight (294.35 g/mol vs. ~380.47 g/mol) may improve solubility but reduce tissue penetration compared to the target compound .

4-Methyl-7-[(3,4,5-Trimethoxybenzyl)oxy]-2H-chromen-2-one Derivatives

  • Structure : Trimethoxybenzyloxy group at position 7.
  • Key Differences: The 3,4,5-trimethoxybenzyloxy substituent introduces three methoxy groups, increasing steric bulk and electron density compared to the target’s single methoxy group.
  • Implications : Higher polarity may reduce membrane permeability but improve affinity for polar active sites, as seen in antimalarial studies .

3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

  • Structure : Benzyl group at position 3; epoxide (oxirane) at position 7.
  • Key Differences :
    • The epoxide group introduces reactive electrophilic character, unlike the stable 3-methoxybenzyloxy group in the target.
    • The benzyl group at position 3 lacks the hexyl chain’s lipophilicity.
  • Implications : Epoxide reactivity may lead to covalent binding with biological targets but also increases toxicity risks .

7-[(Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]-4-methyl-2H-chromen-2-one

  • Structure: Heterocyclic dimethylthienopyrimidinyloxy group at position 7.
  • Lacks the benzyloxy group’s methoxy substituent, altering electronic effects.
  • Implications : Improved binding to enzymes or receptors requiring planar heterocycles, as suggested by its synthesis and characterization .

3-(Benzothiazol-2-yl)-6-ethyl-2-methyl-7-[(4-Trifluoromethylbenzyl)oxy]chromen-4-one

  • Structure : Benzothiazole at position 3; trifluoromethylbenzyloxy at position 7.
  • Key Differences: The trifluoromethyl group (CF3) is highly electronegative and lipophilic, contrasting with the target’s methoxy group.
  • Implications : CF3 groups often improve metabolic stability and membrane permeability, making this compound a candidate for high-throughput screening .

Structural and Physicochemical Comparison Table

Compound Name Position 3 Substituent Position 4 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Hexyl (C6H13) Methyl (CH3) 3-Methoxybenzyloxy C24H28O4 ~380.47 High lipophilicity; moderate bulk
4-Ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one - Ethyl (C2H5) 3-Methylbenzyloxy C19H18O3 294.35 Lower MW; reduced lipophilicity
4-Methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one - Methyl (CH3) 3,4,5-Trimethoxybenzyloxy C21H20O6 368.38 High polarity; enhanced H-bonding
3-Benzyl-4-methyl-7-(epoxypropoxy)-2H-chromen-2-one Benzyl (C6H5CH2) Methyl (CH3) Oxiran-2-ylmethoxy (epoxide) C21H20O4 336.39 Electrophilic reactivity
7-(Dimethylthienopyrimidinyloxy)-4-methyl-2H-chromen-2-one - Methyl (CH3) Dimethylthienopyrimidinyloxy C17H15N3O3S 339.0 (M+H)+ Heterocyclic; potential π-π interactions

Biological Activity

3-Hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including anti-inflammatory, antioxidant, and potential therapeutic effects, supported by recent research findings and case studies.

The molecular formula of 3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is C24H28O4, with a molecular weight of 380.477 g/mol. Key physical properties include:

  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 528.7 ± 50.0 °C at 760 mmHg
  • Flash Point : 228.5 ± 30.2 °C

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to decrease the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages. The mechanism involves the inhibition of the MAPK and NF-κB signaling pathways, which are crucial in regulating inflammatory responses.

CompoundIC50 (µM)Mechanism of Action
3-Hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-oneTBDInhibition of TNF-α and IL-6 release
Umbelliferone Derivative23.15Inhibition via NF-κB pathway

Antioxidant Activity

The compound exhibits significant antioxidant properties, primarily attributed to its ability to scavenge reactive oxygen species (ROS). Coumarins, including this derivative, have been recognized for their potential to mitigate oxidative stress in biological systems.

Case Studies and Research Findings

  • Cytokine Modulation : A study demonstrated that derivatives similar to this compound effectively reduced IL-6 and TNF-α levels in RAW264.7 cells, showcasing their potential as anti-inflammatory agents.
  • Docking Studies : Molecular docking analyses revealed strong interactions between the compound and key proteins involved in inflammation, suggesting a rational basis for its biological activity.
  • Comparison with Other Coumarins : In comparative studies, this compound was evaluated alongside other coumarin derivatives for their inhibitory effects on β-glucuronidase activity, with varying degrees of effectiveness depending on structural modifications.

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